1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227911-61-6 | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid, also known as (2S,5S)-N-BOC-5-methylpyrrolidine-2-carboxylic acid, is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by a tert-butoxycarbonyl (BOC) protecting group and a pyrrolidine ring, which may influence its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.273 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 343.2 ± 35.0 °C at 760 mmHg
- Flash Point : 161.4 ± 25.9 °C
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several areas of interest:
1. Anti-inflammatory Activity
Studies have indicated that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. For instance, compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase and lipoxygenase enzymes, which play critical roles in inflammatory processes .
2. Neurological Effects
Some pyrrolidine derivatives have been studied for their effects on the central nervous system (CNS). The potential for this compound to act as an orexin receptor antagonist has been explored, which could lead to applications in treating sleep disorders or obesity .
3. Insecticidal Activity
In related research, compounds with similar structural motifs have been evaluated for larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. While specific data on this compound's efficacy is not available, the structural similarities suggest potential activity in pest control applications .
Table 1: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | IC50/LC50 Values | Reference |
|---|---|---|---|
| Compound A | Cyclooxygenase Inhibitor | IC50 = 0.39 µM | |
| Compound B | Lipoxygenase Inhibitor | IC50 = 0.77 µM | |
| Compound C | Larvicidal Activity | LC50 = 28.9 µM |
Case Study: Inhibitory Effects on Inflammatory Pathways
A study evaluated various pyrrolidine derivatives for their ability to inhibit inflammatory pathways in rat models. The findings indicated that certain modifications to the pyrrolidine structure enhanced anti-inflammatory activity, suggesting that similar modifications might be beneficial for 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid.
Research Findings on Safety and Toxicity
In toxicity studies involving related compounds, no significant cytotoxicity was observed at high concentrations (up to 5200 μM), indicating a favorable safety profile for further development . This suggests that the compound may also possess a similar safety margin.
Scientific Research Applications
The compound 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid , also known by its CAS number 185461-73-8, is a notable derivative in the field of medicinal chemistry. This article explores its applications, particularly in pharmaceutical development, and provides a comprehensive overview of relevant case studies and research findings.
Chemical Properties and Structure
1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid is characterized by its unique structural features which contribute to its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for various applications in drug design.
Molecular Formula
- C12H21NO4
Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical intermediate . Its derivatives have shown promise in the development of drugs targeting various receptors, particularly in the central nervous system (CNS). For instance, derivatives of this compound are being explored as orexin receptor antagonists , which are relevant for treating conditions such as insomnia and obesity .
Synthesis of Peptide Derivatives
Research indicates that this compound can serve as a building block in the synthesis of peptide derivatives. The Boc-protected amino acids derived from this compound facilitate the formation of peptide bonds under mild conditions, making them valuable in peptide synthesis protocols .
Agrochemical Applications
Beyond pharmaceuticals, there is emerging interest in the agrochemical potential of this compound. Its derivatives may play a role in developing new pesticides or herbicides due to their ability to interact with biological targets in plants and pests .
Case Study 1: Orexin Receptor Antagonists
A study highlighted the synthesis of various 5-methyl-piperidine derivatives that incorporate the core structure of 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid. These compounds were evaluated for their ability to antagonize orexin receptors, demonstrating significant binding affinity and selectivity .
Case Study 2: Peptide Synthesis
In another study focusing on peptide synthesis, researchers successfully utilized this compound as an intermediate to create complex cyclic peptides. The stability conferred by the Boc group allowed for efficient coupling reactions without significant side reactions, leading to high yields of the desired products .
Case Study 3: Agrochemical Research
Research into agrochemical applications revealed that derivatives of this compound exhibit herbicidal properties against certain weed species. The mechanism involves disrupting metabolic pathways critical for plant growth, showcasing its potential utility in agricultural settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key differences among similar compounds lie in substituents at positions 1, 3, and 5 of the pyrrolidine ring. Below is a comparative analysis:
Table 1: Substituent and Molecular Property Comparison
Physicochemical Properties
- Solubility : The Boc group in the target compound increases lipophilicity compared to polar analogues like 1-methyl-5-oxo derivatives.
- Stability : The Boc group offers steric protection, enhancing stability under acidic conditions compared to unprotected amines .
Q & A
Q. What are the recommended methodologies for synthesizing 1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid, and how can reaction yields be optimized?
Synthesis of pyrrolidinecarboxylic acid derivatives typically involves multi-step reactions, such as cyclization, protection/deprotection of functional groups, and catalytic coupling. For example, parallel solution-phase synthesis (as demonstrated for structurally similar pyrrolidine-pyrimidine hybrids) can be adapted . To optimize yields:
- Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). This minimizes trial-and-error approaches and enhances reproducibility .
- Monitor intermediates via HPLC or LC-MS to detect side reactions early .
- Employ tert-butyloxycarbonyl (Boc) protection strategies to stabilize reactive intermediates during synthesis .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to confirm the structure and stereochemistry of this compound?
- NMR : Use - and -NMR to verify the Boc-protected carbonyl group (δ ~1.4 ppm for tert-butyl protons) and the pyrrolidine ring’s methyl substituent (δ ~1.2–1.5 ppm) .
- X-ray crystallography : Resolve stereochemistry at the 3- and 5-positions of the pyrrolidine ring. For example, similar compounds like (2S,3R,4R,5R)-pyrrolidine derivatives were structurally confirmed using this method .
- IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and Boc groups (C=O ~1680–1720 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path analysis) elucidate the reaction mechanisms and stereoselectivity in the synthesis of this compound?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity during cyclization or Boc deprotection. For example, ICReDD’s quantum chemical reaction path searches can identify energetically favorable pathways .
- Molecular docking : Study interactions between the compound and biological targets (e.g., enzymes like PYCR1) to rationalize structure-activity relationships .
- Solvent effect simulations : Use COSMO-RS models to optimize solvent selection for improved reaction kinetics .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s physicochemical properties (e.g., pKa, solubility)?
- pKa determination : Compare experimental titration results with computational predictions (e.g., using ChemAxon or ACD/Labs). Discrepancies may arise from solvent effects or intramolecular hydrogen bonding .
- Solubility studies : Perform phase-solubility diagrams in buffered solutions (pH 1–7) to identify pH-dependent solubility trends. Cross-validate with Hansen solubility parameters .
- Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess stability under varying humidity, critical for crystallization optimization .
Q. How can advanced separation technologies (e.g., chiral chromatography, membrane filtration) isolate enantiomers or remove impurities from synthetic batches?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Optimize retention times using DoE .
- Membrane nanofiltration : Remove low-molecular-weight impurities (<500 Da) while retaining the target compound .
- Crystallization-induced diastereomer resolution : Introduce a chiral resolving agent (e.g., L-tartaric acid) to separate enantiomers via differential crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
